molecular formula C22H21ClN2O3 B2385922 3-((6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1105215-72-2

3-((6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No.: B2385922
CAS No.: 1105215-72-2
M. Wt: 396.87
InChI Key: ADLODLYFZNNLGR-UHFFFAOYSA-N
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Description

3-((6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C22H21ClN2O3 and its molecular weight is 396.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

One significant area of research around compounds similar to the one involves their synthesis and the exploration of novel chemical transformations. For instance, studies have demonstrated the synthesis of new condensed coumarin derivatives through reactions involving chromene derivatives, showcasing the potential for creating a variety of structurally complex and functionally diverse molecules. These synthetic pathways often involve cascade reactions or multicomponent reactions, highlighting the chemical versatility and potential for creating novel compounds with unique properties (Dekić et al., 2007).

Photocyclization Reactions

Research has also explored photocyclization reactions of chromenone derivatives, demonstrating the formation of tetracyclic compounds through intramolecular hydrogen abstraction. This indicates the potential for employing photochemical strategies to synthesize complex molecular structures from simpler precursors, which could have implications for the design of new materials or biologically active molecules (Kamboj et al., 2012).

Potential Applications in Solar Cells

An experimental and computational study on the electronic and photovoltaic properties of chromen-2-one-based organic dyes for dye-sensitized solar cells suggests that derivatives of chromenone could serve as efficient photosensitizers. By modifying the structure to include different substituents, researchers have been able to enhance light-capturing capabilities and electron injection efficiency, indicating potential applications in solar energy conversion (Gad et al., 2020).

Properties

IUPAC Name

11-[(6-chloro-7-methyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3/c1-13-5-20-17(8-18(13)23)15(7-22(27)28-20)11-24-9-14-6-16(12-24)19-3-2-4-21(26)25(19)10-14/h2-5,7-8,14,16H,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLODLYFZNNLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CC4CC(C3)C5=CC=CC(=O)N5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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